

An In-Depth Technical Guide to 1-(3,4-Difluorobenzyl)piperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3,4-Difluorobenzyl)piperazine

Cat. No.: B1304207

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(3,4-Difluorobenzyl)piperazine**, a substituted piperazine derivative of interest in medicinal chemistry and pharmacological research. This document consolidates essential information regarding its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities. Detailed experimental protocols and structured data are presented to support researchers and scientists in their exploration of this compound's therapeutic potential.

Chemical Identity and Properties

1-(3,4-Difluorobenzyl)piperazine is a synthetic organic compound featuring a piperazine ring N-substituted with a 3,4-difluorobenzyl group. Its chemical structure combines the versatile piperazine scaffold, a common motif in many biologically active compounds, with the electron-withdrawing properties of the difluorinated phenyl ring.

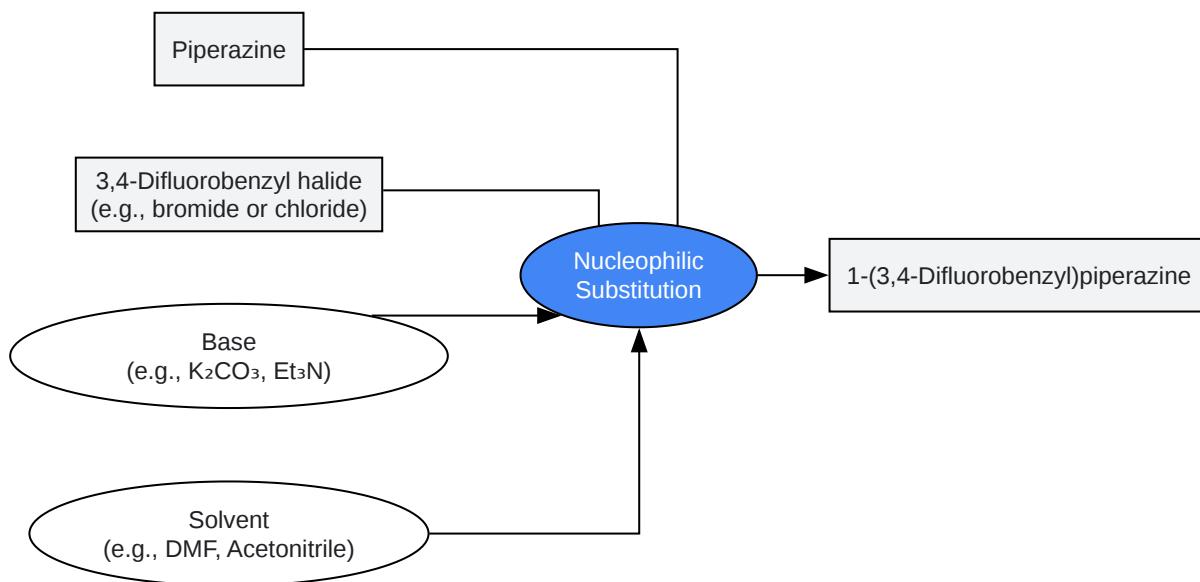
IUPAC Name: 1-[(3,4-Difluorophenyl)methyl]piperazine[1]

CAS Number: 203860-01-9[2]

Synonyms: **1-(3,4-Difluorobenzyl)piperazine**

The dihydrochloride salt of this compound is also available.[3]

Table 1: Physicochemical Properties


Property	Value	Source
Molecular Formula	$C_{11}H_{14}F_2N_2$	[2]
Molecular Weight	212.24 g/mol	[2]
Appearance	Not explicitly stated in search results	
Melting Point	Not explicitly stated in search results	
Boiling Point	Not explicitly stated in search results	
Solubility	Not explicitly stated in search results	

Synthesis and Experimental Protocols

The synthesis of **1-(3,4-Difluorobenzyl)piperazine** and related N-benzylpiperazine derivatives can be achieved through several established synthetic routes. A common and straightforward method involves the nucleophilic substitution of a benzyl halide with piperazine.

General Synthesis Workflow

A generalized synthetic pathway for N-alkylation of piperazine is depicted below. This involves the reaction of piperazine with a substituted benzyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction.

[Click to download full resolution via product page](#)

Caption: General synthesis of **1-(3,4-Difluorobenzyl)piperazine**.

Detailed Experimental Protocol (Exemplary)

While a specific protocol for **1-(3,4-Difluorobenzyl)piperazine** was not found in the provided search results, a general procedure for the synthesis of similar benzyl piperazine derivatives can be adapted. The following is a representative protocol based on the synthesis of related compounds.^[4]

Materials:

- Piperazine
- 3,4-Difluorobenzyl bromide (or chloride)
- Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
- Dimethylformamide (DMF) or Acetonitrile (ACN)

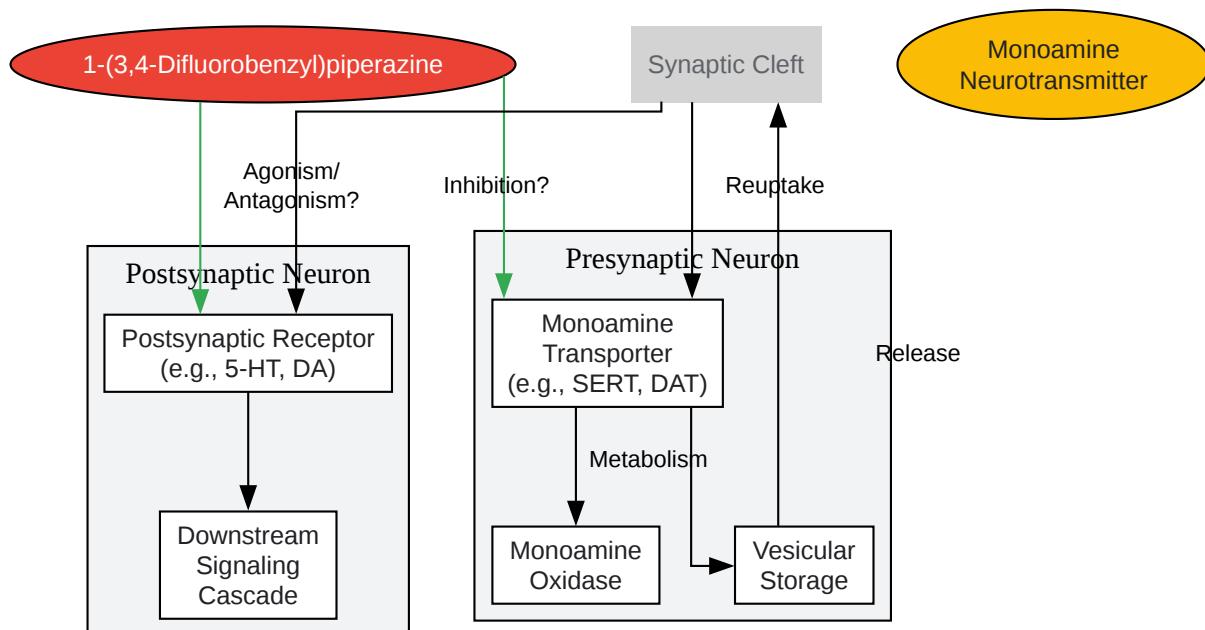
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, dissolve piperazine (a molar excess is often used to minimize dialkylation) in the chosen solvent (DMF or ACN).
- Add the base (e.g., K_2CO_3 or Et_3N) to the solution.
- Slowly add a solution of 3,4-Difluorobenzyl bromide in the same solvent to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
- After completion, filter the reaction mixture to remove any inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in ethyl acetate and wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude product can be further purified by column chromatography on silica gel or by crystallization.

Biological Activity and Potential Applications

The piperazine moiety is a well-established pharmacophore present in a wide array of therapeutic agents with diverse biological activities.^{[5][6][7]} Derivatives of piperazine have been investigated for their potential as antipsychotic, antidepressant, anxiolytic, antimicrobial, and antifungal agents.^{[6][8][9]}


The introduction of a difluorobenzyl group to the piperazine scaffold can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and modulate the compound's lipophilicity.

While specific biological data for **1-(3,4-Difluorobenzyl)piperazine** is not extensively detailed in the provided search results, its structural similarity to other biologically active piperazine derivatives suggests potential for activity in several areas:

- Central Nervous System (CNS) Activity: Many benzylpiperazine derivatives exhibit activity at various CNS receptors, including serotonin and dopamine receptors, suggesting potential applications as antidepressants, anxiolytics, or antipsychotics.[6]
- Antimicrobial and Antifungal Activity: The piperazine nucleus is a key component of some antimicrobial and antifungal drugs.[7][8][9] The biological activity of such compounds is often influenced by the nature of the substituent on the piperazine nitrogen.

Potential Signaling Pathway Involvement

Given the prevalence of piperazine derivatives as CNS-active agents, a potential mechanism of action for **1-(3,4-Difluorobenzyl)piperazine** could involve the modulation of monoaminergic signaling pathways. This is a hypothetical pathway based on the known activities of similar compounds.

[Click to download full resolution via product page](#)

Caption: Hypothetical monoaminergic signaling pathway modulation.

Conclusion

1-(3,4-Difluorobenzyl)piperazine is a compound with a clear chemical identity, though detailed public data on its specific properties and biological activities are limited. Its structural features suggest it as a candidate for investigation in drug discovery programs, particularly those targeting the central nervous system or infectious diseases. The synthetic protocols outlined in this guide provide a foundation for its preparation and further study. Future research should focus on elucidating its precise pharmacological profile, mechanism of action, and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(3,4-Difluorobenzyl)piperazine | C11H14F2N2 | CID 2782808 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. 1-(3,4-Difluorobenzyl)piperazine 2HCl | 203860-01-9 [amp.chemicalbook.com]
- 4. Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 8. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-(3,4-Difluorobenzyl)piperazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304207#1-3-4-difluorobenzyl-piperazine-cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com